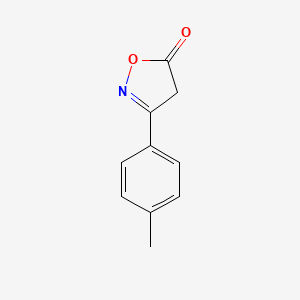

3-(4-Methylphenyl)-5(4H)-isoxazolone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Methylphenyl)-5(4H)-isoxazolone is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a wide range of biological activities, making it a valuable candidate for pharmaceutical development. Key applications include:

- Anticancer Activity : Recent studies have shown that derivatives of isoxazole, including 3-(4-Methylphenyl)-5(4H)-isoxazolone, possess significant anticancer properties. For instance, a study evaluated various synthesized isoxazole derivatives against lung cancer cells (A549), revealing that several compounds exhibited excellent inhibitory activity comparable to the reference drug doxorubicin .

- Antimicrobial Properties : Isoxazoles have demonstrated antibacterial and antifungal activities. The synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones has been reported to yield compounds with notable antimicrobial efficacy, which could be harnessed for agricultural fungicides or medical applications .

- Anti-inflammatory Effects : Some isoxazole derivatives are known to exhibit anti-inflammatory properties. This makes them potential candidates for the development of new anti-inflammatory drugs .

Synthetic Applications

This compound serves as an important synthetic intermediate in the preparation of various heterocyclic compounds. Its applications include:

- Synthesis of Heterocycles : The compound is utilized in the synthesis of more complex heterocycles such as pyridopyrimidines, which are important in medicinal chemistry . The one-pot synthesis methods involving this compound often yield high purity and efficiency, making it attractive for industrial applications.

- Catalytic Processes : Modified β-cyclodextrin has been used as a catalyst in the synthesis of isoxazole derivatives, showcasing the compound's utility in improving reaction conditions and yields .

Material Science Applications

The unique properties of this compound make it suitable for various applications in material science:

- Optical Devices : Isoxazole derivatives are being explored for their use in optical storage devices and non-linear optical research. Their ability to interact with light can be harnessed in developing advanced photonic materials .

- Electrochemical Sensors : The electrochemical behavior of isoxazole derivatives has been studied extensively. Compounds like this compound have shown promise in sensor applications due to their redox properties .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound ID | Structure | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|---|

| 4j | Structure | 12 | A549 (Lung) | |

| 4k | Structure | 15 | A549 (Lung) | |

| 4m | Structure | 20 | A549 (Lung) | |

| 4o | Structure | 18 | A549 (Lung) |

Table 2: Synthesis Conditions for Isoxazole Derivatives

| Reaction Component | Amount | Conditions | Yield (%) |

|---|---|---|---|

| Ethyl Acetoacetate | 0.5 mmol | Stirred at 40 °C | 86-92 |

| Hydroxylamine Hydrochloride | 0.5 mmol | Stirred at 40 °C | 86-92 |

| Aromatic Aldehyde | Varied | Stirred at 40 °C | Varies |

Case Study 1: Anticancer Evaluation

In a recent study, researchers synthesized various isoxazole derivatives using eco-friendly methods and evaluated their anticancer activity against lung cancer cells. Compounds derived from this compound demonstrated promising results, with several showing lower IC50 values than standard treatments like doxorubicin, indicating their potential as effective anticancer agents .

Case Study 2: Green Synthesis Methodology

A novel green synthesis approach was developed for creating isoxazole derivatives using agro-waste-based solvents. This method not only improved yields but also reduced environmental impact compared to traditional methods that utilize hazardous solvents and reagents .

Analyse Des Réactions Chimiques

Reaction Conditions

-

Catalyst : Citric acid (1 mmol)

-

Solvent : Water (25 mL)

-

Reagents : Ethyl acetoacetate (10 mmol), hydroxylamine hydrochloride (10 mmol), 4-methylbenzaldehyde (10 mmol)

-

Temperature : Room temperature

-

Time : 5 minutes (monitored by TLC)

-

Yield : 90%

-

Product : (Z)-3-methyl-4-(4-methylbenzylidene)isoxazol-5(4H)-one

| Parameter | Value |

|---|---|

| Reaction Time | 5 min |

| Yield | 90% |

| Melting Point | 206–209°C |

Alternative Catalyst Systems

While citric acid is a primary catalyst for this compound, other methodologies have been developed for related isoxazolones, offering insights into adaptable reaction frameworks:

2.1. Cu@Met-β-CD Catalysis

A copper-modified β-cyclodextrin catalyst (Cu@Met-β-CD) enables rapid synthesis of isoxazole-5(4H)-ones at 40°C in ethyl acetate. Though not directly applied to 4-methylbenzaldehyde, this method demonstrates catalytic versatility for similar substrates .

2.2. Gluconic Acid Catalysis

Gluconic acid aqueous solution (GAAS) catalyzes the reaction at 70°C within 45 minutes, achieving yields up to 94%. While primarily tested with benzaldehyde, this approach highlights the potential for substituting aldehydes with 4-methylbenzaldehyde .

2.3. Agro-Waste Solvent Medium

A eutectic mixture of glycerol and agro-waste orange peel extract (WEOFPA) facilitates the reaction under mild conditions. This method emphasizes sustainability and scalability, though specific data for 4-methylbenzaldehyde derivatives are not reported .

Reaction Mechanism

The synthesis proceeds through a condensation-elimination pathway:

-

Formation of β-hydroxy ketone : Ethyl acetoacetate reacts with hydroxylamine hydrochloride to form a hydroxylamine intermediate.

-

Aldol condensation : The intermediate undergoes aldol condensation with the aldehyde (e.g., 4-methylbenzaldehyde).

-

Cyclization and dehydration : Ring closure forms the isoxazole nucleus, followed by elimination to yield the final product .

Spectral and Physical Data

Key analytical data for the synthesized compound include:

Propriétés

Numéro CAS |

25755-82-2 |

|---|---|

Formule moléculaire |

C10H9NO2 |

Poids moléculaire |

175.18 g/mol |

Nom IUPAC |

3-(4-methylphenyl)-4H-1,2-oxazol-5-one |

InChI |

InChI=1S/C10H9NO2/c1-7-2-4-8(5-3-7)9-6-10(12)13-11-9/h2-5H,6H2,1H3 |

Clé InChI |

IADHZJJQULYQGB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NOC(=O)C2 |

SMILES canonique |

CC1=CC=C(C=C1)C2=NOC(=O)C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.